molecular formula C10H14O2 B565681 2-p-Anisyl-2-propanol-d6 CAS No. 400865-61-4

2-p-Anisyl-2-propanol-d6

Cat. No.: B565681
CAS No.: 400865-61-4
M. Wt: 172.257
InChI Key: BFXOWZOXTDBCHP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-p-Anisyl-2-propanol-d6 is a deuterated compound with the chemical formula C10H8D6O2 and a molecular weight of 172.25. It is a stable isotope-labeled analogue of 2-p-Anisyl-2-propanol, which is an intermediate used in the production of Nabilone . This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-p-Anisyl-2-propanol-d6 can be synthesized through a series of chemical reactions. One common method involves using 4-methoxybenzaldehyde as the starting material. The synthesis typically involves hydrogenation and hydroxylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-p-Anisyl-2-propanol-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyacetophenone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-p-Anisyl-2-propanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates, such as Nabilone.

    Industry: Applied in the production of fine chemicals and pharmaceutical standards .

Mechanism of Action

The mechanism of action of 2-p-Anisyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and mechanisms. This property makes it valuable in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-p-Anisyl-2-propanol
  • 4-Methoxy-α,α-dimethylbenzenemethanol
  • p-Methoxy-α,α-dimethyl-benzyl Alcohol
  • (p-Methoxyphenyl)dimethylcarbinol
  • Dimethyl (p-methoxyphenyl)carbinol
  • 4-Methoxycumyl Alcohol

Uniqueness

2-p-Anisyl-2-propanol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOWZOXTDBCHP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.